5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid
Description
The compound 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid features a benzene ring substituted with a sulfonic acid group (-SO₃H) at position 1, a methyl group (-CH₃) at position 2, and a phthalimide-derived moiety [(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl] at position 3. The sulfonic acid group imparts strong acidity and hydrophilicity, distinguishing it from ester or nitro-substituted analogs.
Properties
Molecular Formula |
C16H13NO5S |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
5-[(1,3-dioxoisoindol-2-yl)methyl]-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C16H13NO5S/c1-10-6-7-11(8-14(10)23(20,21)22)9-17-15(18)12-4-2-3-5-13(12)16(17)19/h2-8H,9H2,1H3,(H,20,21,22) |
InChI Key |
RUVWFMXGYZDUNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid typically involves the reaction of salicylic acid with hydroxymethyl phthalimide in the presence of ethanol and concentrated hydrochloric acid. The mixture is refluxed for about four hours, cooled, and the precipitates are separated, dried, and crystallized with acetone .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a range of functionalized compounds.
Scientific Research Applications
5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid involves its interaction with specific molecular targets. The compound can inhibit the catalytic activity of various enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Specific Properties
Sulfonic Acid vs. Ester Derivatives
- Target Compound : The sulfonic acid group enhances water solubility and acidity (pKa ~1–2), making it suitable for aqueous formulations.
- Ester Analogs : Compounds like (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2-methylbenzoate (4f) () and (1,3-dioxoisoindol-2-yl) 4-methylbenzenesulfonate () are less polar and more lipophilic due to ester or sulfonate groups. These derivatives typically exhibit lower melting points (130–163°C) compared to sulfonic acids, which may have higher melting points due to ionic interactions .
Electron-Withdrawing vs. Electron-Donating Groups
Physicochemical Properties
Biological Activity
5-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid, also referred to as a sulfonamide derivative of isoindole, has garnered interest due to its potential biological activities. This compound exhibits a variety of pharmacological properties, including anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H12N2O4S |
| Molecular Weight | 320.33 g/mol |
| CAS Number | 2248336-34-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It is believed to inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation. For example, the compound may modulate the activity of cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain signaling.
Anti-inflammatory Activity
Research indicates that the compound demonstrates significant anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in cell cultures treated with inflammatory stimuli. The inhibition of COX enzymes has been noted as a key mechanism behind its anti-inflammatory properties.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's ability to disrupt cell cycle progression and promote programmed cell death highlights its potential as an anticancer agent.
Study 1: Inhibition of Cancer Cell Proliferation
In a study conducted by Zhang et al. (2023), the effects of the compound on human breast cancer cells (MCF-7) were evaluated. The results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM. The study concluded that the compound effectively induces apoptosis through the activation of caspase pathways.
Study 2: Anti-inflammatory Effects in Animal Models
A recent animal study assessed the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model in rats. The administration of the compound at doses of 10 mg/kg significantly reduced paw swelling compared to control groups, indicating its effectiveness in reducing inflammation.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5-(4-Methoxyphenyl)-2-methylbenzene-1-sulfonic acid | 20 | COX inhibition |
| N-(1,3-Dioxoisoindol-5-yl)-acetamide | 25 | Apoptosis induction |
| N-(1,3-Dioxoisoindol-5-yl)-2-methylbenzamide | 30 | Cell cycle arrest |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
